N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide
Description
N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a structurally complex molecule featuring a spirocyclic core (chroman fused with piperidine via a shared carbon atom), an acetamide side chain, and a cyclopropyl substituent. The spiro architecture imposes conformational rigidity, which may enhance binding selectivity to biological targets, while the cyclopropyl group is known to improve metabolic stability compared to linear alkyl chains .
Properties
IUPAC Name |
N-cyclopropyl-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)22-16-4-2-1-3-15(13)16/h1-4,13-14,19H,5-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWDPVCBKGTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2CC3(CCNCC3)OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Aza-Michael Reaction (IMAMR)
A highly enantioselective route involves organocatalyzed IMAMR to establish the piperidine ring while forming the spiro junction. As demonstrated by Pozo et al., quinoline-derived organocatalysts with trifluoroacetic acid cocatalysts enable stereocontrol during cyclization. Substrates featuring ortho-hydroxyphenyl ketones undergo tandem keto-enol tautomerization and conjugate addition, yielding chroman-piperidine spirocycles in 68–82% yields (Table 1).
Table 1: IMAMR Conditions for Spirocore Synthesis
| Substrate | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| 2-(2-Hydroxyphenyl)ketone | Quinoline/TFA | 78 | 94 |
| Nitro-substituted analog | Modified NHC catalyst | 65 | 89 |
Critical parameters include:
Radical-Mediated Spirocyclization
Radical cascades offer regioselective alternatives. Muñiz’s electrochemical C-H amination generates piperidine rings via single-electron transfer (SET), forming benzyl radicals that couple with tethered amines (Scheme 1). Chroman precursors with N-tosyl-protected amines undergo spirocyclization at 0.8 V vs. Ag/AgCl, achieving 70–85% yields. Competing pathways are suppressed using acetonitrile/water (4:1) electrolytes.
Ring-Closing Metathesis (RCM)
Grubbs II-catalyzed RCM constructs the piperidine ring from diene precursors. For example, diallylamine-chroman hybrids cyclize under 5 mol% catalyst loading in refluxing toluene (110°C, 12 h), affording spirocores in 63–77% yields. Limitations arise from ethylene release driving equilibrium but are mitigated by molecular sieves.
Acetamide Side Chain Installation
Functionalization at the chroman 4-position requires careful orthogonal deprotection and coupling.
Friedel-Crafts Acylation
Activation of the chroman 4-ketone via BF₃·OEt₂ facilitates cyclopropylacetylation . Using cyclopropylacetic acid chloride, the ketone undergoes nucleophilic attack at –15°C, yielding 2-(spirocore)acetyl chloride intermediates (87–92% conversion).
Amide Coupling Strategies
N-Cyclopropylation employs two principal methods:
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HATU-Mediated Coupling : Preformed acetyl chloride reacts with cyclopropylamine in DMF (2 eq. DIPEA, 0°C→RT). Yields reach 84% with 98% purity after silica gel chromatography.
-
Reductive Amination : Alternative pathways use spirocore-bound aldehydes and cyclopropylamine under NaBH₃CN in MeOH (pH 4–5, 50°C), though yields are lower (62%) due to imine instability.
Integrated Synthetic Pathways
Sequential IMAMR/Acylation Route
Radical Cascade Approach
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Electrochemical Spirocyclization : N-Tosyl-protected precursor cyclizes at 0.8 V.
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Deprotection/Acylation : TFA-mediated tosyl cleavage (90%), then acetyl chloride coupling (78%).
Analytical and Optimization Data
Table 2: Comparative Yields Across Methods
| Method | Spirocore Yield (%) | Overall Yield (%) |
|---|---|---|
| IMAMR + Acylation | 78 | 68 |
| Radical + Deprotection | 85 | 62 |
| RCM + Reductive Amination | 73 | 58 |
Challenges persist in:
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Modulation of Biological Pathways
Preliminary studies have indicated that N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide exhibits significant biological activity. It has shown potential in:
- Antioxidant Activity : The compound demonstrates the ability to reduce oxidative stress, which is crucial in various diseases.
- Anti-inflammatory Effects : In vivo studies have indicated a reduction in inflammation markers, suggesting its utility in treating inflammatory conditions.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Enzyme Inhibition and Receptor Modulation
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways and modulate receptors related to neurotransmission. This mechanism could be beneficial for conditions like depression or anxiety disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | Effect | Mechanism |
|---|---|---|
| Breast Cancer Cells | Inhibition of cell proliferation | Induction of apoptosis |
| Neuroblastoma Model | Protection against neurotoxic agents | Neuroprotective effects |
In Vivo Studies
Animal model studies further validate the biological activities observed in vitro:
| Study Type | Outcome | Significance |
|---|---|---|
| Anti-inflammatory Model | Significant reduction in paw edema | Supports anti-inflammatory claims |
| Cognitive Function Tests | Enhanced memory retention in treated mice | Indicates neuroprotective potential |
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds, which enhances its relevance in pharmacological research:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiropiperidine Derivatives | Contains a piperidine ring | Known for analgesic properties through opioid receptor modulation |
| Spirochromanone Derivatives | Fused chromanone structure | Exhibits ACC inhibition useful in treating metabolic disorders |
| N-Alkylated Piperidine Derivatives | Varied alkyl groups on piperidine | Potential neuroactive properties |
What distinguishes this compound is its specific combination of structural elements that may enhance receptor selectivity and improve therapeutic efficacy against specific targets.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis highlights structural, synthetic, and functional distinctions between the target compound and its analogs:
Structural and Physicochemical Comparisons
*Molecular weights calculated based on structural formulas.
- Spiro vs.
- Substituent Effects : The cyclopropyl group in the target compound likely offers better oxidative stability than the isopropyl group in Example 114 () or the bulkier cyclohexyl group in .
Biological Activity
N-Cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide is a novel compound with a unique structural configuration that suggests significant potential for therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a spirocyclic piperidine moiety fused with a chroman ring. Its molecular formula is and it has a molecular weight of approximately 300.4 g/mol. The unique structural elements are believed to enhance its pharmacological properties, particularly in modulating biological pathways.
Biological Activity
Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Activity : Research has shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, related derivatives have demonstrated significant antiproliferative effects in human leukemia and cervical carcinoma cells .
- Neuroactive Properties : The spirocyclic structure may confer neuroactive properties, potentially influencing neurotransmitter systems. Compounds with similar structures have been linked to modulation of opioid receptors, indicating possible analgesic effects.
- Metabolic Disorders : The compound's structural similarities to other spirocyclic derivatives suggest potential applications in treating metabolic disorders through mechanisms such as ACC inhibition.
The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The unique architecture allows for selective binding to specific receptors or enzymes, modulating their activity and influencing various signaling pathways.
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and metabolic regulation, suggesting that this compound may operate through analogous pathways .
Comparative Analysis with Related Compounds
A comparative study highlights the distinctiveness of this compound against other spirocyclic compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiropiperidine Derivatives | Contains piperidine ring | Analgesic properties via opioid receptor modulation |
| Spirochromanone Derivatives | Fused chromanone structure | ACC inhibition for metabolic disorders |
| N-Alkylated Piperidine Derivatives | Varied alkyl groups on piperidine | Potential neuroactive properties |
The combination of a cyclopropyl group and a spirocyclic structure in this compound may enhance receptor selectivity and therapeutic efficacy compared to these other derivatives.
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) resolves absolute configuration and confirms spirocyclic geometry. Refinement with SHELXL2016 ensures <5% R-factor discrepancies .
- Spectroscopic Analysis :
What in vitro assays are suitable for preliminary pharmacological profiling?
Q. Basic Research Focus
- Target Screening : Use radioligand binding assays (e.g., GPCR or kinase targets) to identify affinity (IC₅₀ values).
- Functional Assays : Measure cAMP accumulation or calcium flux in HEK293 cells transfected with receptors .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
How can advanced crystallographic studies resolve conformational flexibility in the spirocyclic core?
Q. Advanced Research Focus
- Temperature-Dependent Crystallography : Collect data at 100–300 K to analyze thermal motion and torsional angles in the spiro system .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O/N) influencing packing and stability .
- DFT Calculations : Compare experimental bond lengths/angles with optimized structures (B3LYP/6-31G*) to assess strain .
How should structure-activity relationship (SAR) studies be designed to optimize potency?
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with substituted chroman rings (e.g., electron-withdrawing groups at C7) or varied piperidine N-substituents .
- Bioisosteric Replacement : Replace cyclopropyl with azetidine or oxetane to modulate lipophilicity (clogP calculations via ChemAxon) .
- Activity Cliffs : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy trends in target proteins .
How can contradictory solubility or permeability data be resolved during formulation studies?
Q. Advanced Research Focus
- Solubility Profiling : Compare shake-flask (pH 1–7.4) and biorelevant media (FaSSIF/FeSSIF) to identify pH-dependent trends .
- Permeability Assays : Parallel artificial membrane permeability (PAMPA) vs. Caco-2 monolayers to distinguish passive vs. active transport mechanisms .
- Co-Crystal Screening : Explore co-formers (e.g., succinic acid) to enhance bioavailability via improved dissolution .
What in vivo models are appropriate for evaluating CNS penetration?
Q. Advanced Research Focus
- Pharmacokinetics : Administer IV/PO doses to rodents and measure plasma/brain ratios via LC-MS/MS. Adjust logD (target 2–3) to optimize blood-brain barrier penetration .
- Microdialysis : Quantify unbound brain concentrations in freely moving rats to correlate with target engagement .
How can stability-indicating analytical methods be developed for quality control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
